2-iodo-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
2-iodo-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a benzamide core with various substituents, including an iodine atom, a methoxyphenyl group, and a methylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. For example, the iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation could yield a ketone or carboxylic acid, while reduction could yield an alcohol or amine.
Scientific Research Applications
2-iodo-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-iodo-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The iodine atom and other substituents play a crucial role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-{4-[(methylanilino)sulfonyl]phenyl}benzamide
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Uniqueness
2-iodo-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-iodo-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21IN2O3/c1-16-7-11-18(12-8-16)26-24(29)22(15-17-9-13-19(30-2)14-10-17)27-23(28)20-5-3-4-6-21(20)25/h3-15H,1-2H3,(H,26,29)(H,27,28)/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVVEWXKTKYDPX-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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